1-(5-Chloro-2-methoxy-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol

Neuroprotection Parkinson's Disease In Vivo Pharmacology

SAR studies on aminopropyl carbazoles show even subtle aniline modifications drastically alter neuroprotective potency and BBB penetration. This compound uniquely addresses the critical gap in understanding dual electron-withdrawing (Cl) and electron-donating (OMe) substitution effects. ● Direct comparator to P7C3 and P7C3-OMe for pharmacophore refinement ● Enables enantiomer-specific assays critical for chiral development ● Predicted altered LogP and metabolic stability for DMPK profiling. Sourced as a custom-synthesized probe to ensure structural fidelity.

Molecular Formula C22H19Br2ClN2O2
Molecular Weight 538.7 g/mol
Cat. No. B12191395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxy-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol
Molecular FormulaC22H19Br2ClN2O2
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
InChIInChI=1S/C22H19Br2ClN2O2/c1-29-22-7-4-15(25)10-19(22)26-11-16(28)12-27-20-5-2-13(23)8-17(20)18-9-14(24)3-6-21(18)27/h2-10,16,26,28H,11-12H2,1H3
InChIKeyDCMFGMBDIGJZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2-methoxy-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol: A Differentiated Aminopropyl Carbazole for Neuroprotective Research Procurement


1-(5-Chloro-2-methoxy-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol belongs to the aminopropyl carbazole class, a series of small molecules renowned for their proneurogenic and neuroprotective properties, first exemplified by the discovery of P7C3 [1]. This compound is a structural analog of P7C3, featuring the core 3,6-dibromocarbazole scaffold linked to a propan-2-ol spacer. Its differentiation lies in the unique 5-chloro-2-methoxyaniline moiety, a substitution pattern that is distinct from the parent aniline (P7C3), the 3-methoxy variant (P7C3-OMe), and the fluorinated derivative P7C3A20, suggesting potentially altered potency, selectivity, and physicochemical profiles that are critical for targeted research applications [2].

Why 1-(5-Chloro-2-methoxy-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol Cannot Be Replaced by a Generic P7C3 Analog


The neuroprotective efficacy of aminopropyl carbazoles is exquisitely sensitive to modifications of the aniline ring. Systematic structure-activity relationship (SAR) studies have demonstrated that even subtle changes, such as the position of a methoxy group or the introduction of a halogen, can drastically alter a compound's potency, toxicity profile, and blood-brain barrier penetrance [1]. For instance, the replacement of the aniline NH with a sulfide or the aniline ring with a pyrimidine has resulted in analogs with either retained or completely abolished activity in vivo [1]. Therefore, the specific 5-chloro-2-methoxy substitution on the target compound represents a unique chemical space within this class, making generic substitution with parent molecules like P7C3 or other analogs without direct comparative data a high-risk procurement decision for rigorous research.

Quantitative Differentiation Guide for 1-(5-Chloro-2-methoxy-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol Against Closest Analogs


Comparative Neuroprotective Potency in an In Vivo Parkinson's Disease Model

While head-to-head data for this specific compound is limited, class-level SAR inferences from a closely related series are highly instructive. The parent compound P7C3 demonstrates neuroprotective efficacy in the MPTP mouse model of Parkinson's disease, but its more potent analog P7C3A20 (a fluorinated variant) shows even greater potency and efficacy [1]. The target compound's unique 5-chloro-2-methoxy substitution places it in a distinct chemical space relative to these characterized analogs, and based on the established SAR, is predicted to exhibit a different potency profile that must be experimentally determined for accurate use in Parkinson's disease research.

Neuroprotection Parkinson's Disease In Vivo Pharmacology

Distinct Physicochemical and Drug-Likeness Profile vs. P7C3 and P7C3A20

The introduction of the 5-chloro-2-methoxy group significantly alters the compound's physicochemical properties compared to the parent P7C3 and the optimized analog P7C3A20. The electron-withdrawing chlorine and electron-donating methoxy substituents in the ortho and meta positions respectively will impact the compound's lipophilicity (LogP) and hydrogen-bonding capacity. This is a critical distinction from P7C3A20, which achieves its superior profile through a fluorinated linker and a 3-methoxy aniline, representing a different physicochemical optimization strategy [1]. Such differences directly affect oral bioavailability, blood-brain barrier penetration, and metabolic stability, which are key decision points for in vivo study design.

Drug Discovery Pharmacokinetics Medicinal Chemistry

Potential for Enantioselective Activity: The (R)-Enantiomer Precedent

The propan-2-ol linker in this compound class contains a chiral center. Pharmacological activity has been shown to be enantioselective. For the closely related analog P7C3-OMe, the (R)-enantiomer is significantly more active than the (S)-enantiomer [1]. This critical structure-activity relationship (SAR) finding directly applies to the target compound, 1-(5-Chloro-2-methoxy-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol. Therefore, sourcing a specific, chirally pure enantiomer is essential for achieving consistent and reproducible biological activity, with the (R)-enantiomer being the predicted eutomer.

Chirality Enantiomer Activity Stereochemistry

Differentiation from Simpler Chloro-Substituted Analogs

The patent literature discloses simpler chlorinated aniline analogs, such as 1-(2-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol and 1-(4-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol [1]. The target compound is differentiated by the simultaneous presence of a chlorine at the 5-position and a methoxy group at the 2-position. This dual substitution pattern creates a unique electronic and steric environment on the aniline ring, which is absent in the mono-substituted chloro analogs. This structural difference is significant as SAR studies have shown that altering the aniline ring's substitution can lead to complete loss or gain of neuroprotective function [2].

Structure-Activity Relationship Halogen Substitution Chemical Probe

Optimal Research Applications for 1-(5-Chloro-2-methoxy-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol


Structure-Activity Relationship (SAR) Expansion Studies for Neuroprotection

This compound is ideally suited as a key probe in medicinal chemistry campaigns aimed at exploring the SAR landscape of the aniline ring in P7C3-class molecules. Its unique 5-chloro-2-methoxy substitution allows researchers to directly compare the effects of electron-withdrawing (chloro) and electron-donating (methoxy) groups in specific positions against the parent P7C3 and 3-methoxy P7C3-OMe analogs, providing a rational basis for optimizing pharmacophore models for neuroprotection [1].

Development of Enantioselective Neuroprotective Assays

Given the established enantioselective activity in this class [1], this compound is a critical tool for developing and validating chiral separation methods and for conducting enantiomer-specific in vitro and in vivo assays. Sourcing the pure (R)-enantiomer enables precise determination of its neuroprotective efficacy and therapeutic window, distinguishing its contribution from the inactive or less active (S)-enantiomer, a necessity for advancing any development candidate.

Physicochemical Property Differentiation Studies

For researchers focused on optimizing drug-like properties, this compound serves as a valuable comparator against P7C3 and P7C3A20. Its unique substitution pattern is predicted to yield a different LogP, solubility, and metabolic stability profile. Direct experimental comparison in assays for microsomal stability, plasma protein binding, and Caco-2 permeability will provide crucial data for understanding the impact of dual ortho/meta substitution on the DMPK profile of aminopropyl carbazoles [2].

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxy-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.